molecular formula C13H11Cl2NOS2 B4553303 (5Z)-5-(3,4-dichlorobenzylidene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(3,4-dichlorobenzylidene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B4553303
M. Wt: 332.3 g/mol
InChI Key: DFFVYOSKMSPAOJ-WDZFZDKYSA-N
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Description

(5Z)-5-(3,4-dichlorobenzylidene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a thiazolidinone ring with a dichlorobenzylidene substituent, contributes to its potential pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(3,4-dichlorobenzylidene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 3,4-dichlorobenzaldehyde with 3-isopropyl-2-thioxo-1,3-thiazolidin-4-one. This reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(3,4-dichlorobenzylidene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzylidene double bond can be reduced to a single bond using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms on the benzylidene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Formation of sulfone derivatives

    Reduction: Formation of reduced benzylidene derivatives

    Substitution: Formation of substituted benzylidene derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Exhibits antimicrobial activity against various bacterial and fungal strains.

    Medicine: Investigated for its anti-inflammatory and anticancer properties.

    Industry: Potential use as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (5Z)-5-(3,4-dichlorobenzylidene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Its anti-inflammatory effects could be attributed to the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase. The anticancer activity might involve the induction of apoptosis or inhibition of cell proliferation pathways.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-(4-chlorobenzylidene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-5-(3,4-dimethoxybenzylidene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-5-(3,4-dichlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

(5Z)-5-(3,4-dichlorobenzylidene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one is unique due to the presence of both dichlorobenzylidene and isopropyl substituents, which may enhance its biological activity and selectivity compared to similar compounds. The dichlorobenzylidene group can increase lipophilicity, potentially improving membrane permeability and bioavailability.

Properties

IUPAC Name

(5Z)-5-[(3,4-dichlorophenyl)methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NOS2/c1-7(2)16-12(17)11(19-13(16)18)6-8-3-4-9(14)10(15)5-8/h3-7H,1-2H3/b11-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFFVYOSKMSPAOJ-WDZFZDKYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C(=CC2=CC(=C(C=C2)Cl)Cl)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C(=O)/C(=C/C2=CC(=C(C=C2)Cl)Cl)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-(3,4-dichlorobenzylidene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one

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